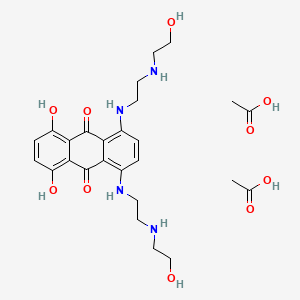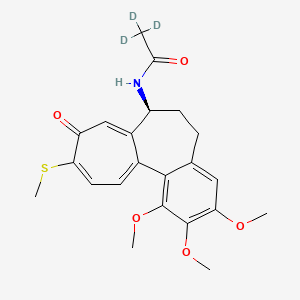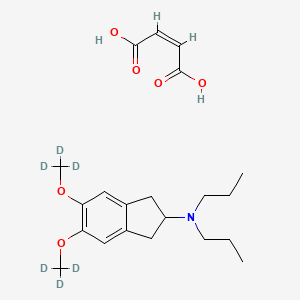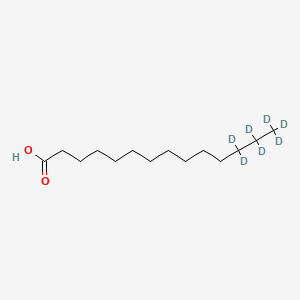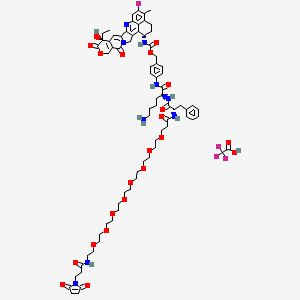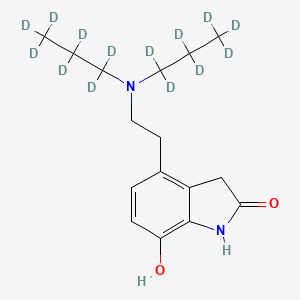
7-Hydroxy Ropinirole-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy Ropinirole-d14: is a deuterium-labeled derivative of 7-Hydroxy Ropinirole. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Ropinirole-d14 involves the incorporation of deuterium into 7-Hydroxy Ropinirole. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific reaction conditions and catalysts used can vary, but the goal is to achieve a high degree of deuterium incorporation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of quality .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy Ropinirole-d14 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms in the compound can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different deuterated analogs .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Hydroxy Ropinirole-d14 is used as a tracer to study reaction mechanisms and pathways. Its deuterium labeling allows researchers to track the compound’s behavior in complex chemical systems .
Biology: In biological research, the compound is used to investigate metabolic processes and enzyme interactions. Its stable isotope labeling helps in the quantification and analysis of metabolic pathways .
Medicine: In medical research, this compound is employed to study the pharmacokinetics of drugs. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Industry: In the pharmaceutical industry, the compound is used in drug development and quality control. Its deuterium labeling provides valuable insights into the stability and efficacy of new drug formulations .
Mecanismo De Acción
The mechanism of action of 7-Hydroxy Ropinirole-d14 is related to its ability to act as a dopamine agonist. It selectively stimulates dopamine D2 receptors within the caudate-putamen system in the brain, which affects body movement. This mechanism is similar to that of ropinirole, the parent compound .
Comparación Con Compuestos Similares
7-Hydroxy Ropinirole: The non-deuterated version of the compound.
Ropinirole: The parent compound used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness: 7-Hydroxy Ropinirole-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions .
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
290.46 g/mol |
Nombre IUPAC |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20)/i1D3,2D3,3D2,4D2,8D2,9D2 |
Clave InChI |
PVIICBUWKXYFAA-UIULOYBOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=C(C=C1)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


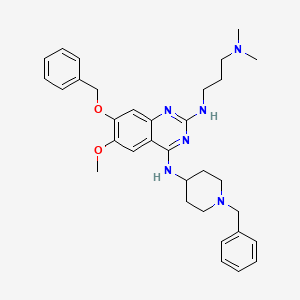





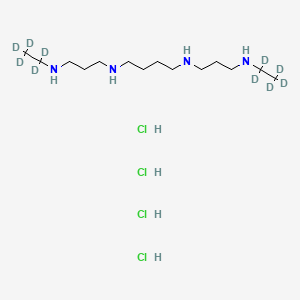
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

